
4,5-二氟-2-甲氧基苯酚
描述
Molecular Structure Analysis
X-ray analysis reveals that the synthesized compound has a monoclinic lattice with space group P21/n. Its unit cell consists of four molecules. Density functional theory (DFT) studies indicate a relatively stable structure, open positions for molecular interactions, and a crystalline lattice stabilized by hydrogen bonds .
Chemical Reactions Analysis
The chemical reactivity of 4,5-Difluoro-2-methoxyphenol can be explored through various reactions. For instance, it can participate in Suzuki–Miyaura cross-coupling reactions, which are widely applied carbon–carbon bond-forming reactions. Additionally, the compound may undergo substitution reactions, oxidation, or other transformations .
科学研究应用
热化学性质和分子相互作用
甲氧基苯酚,包括 4,5-二氟-2-甲氧基苯酚等衍生物,是各种抗氧化剂和生物活性分子中的关键结构片段。Varfolomeev 等人 (2010) 的一项研究探索了甲氧基苯酚的热化学性质,揭示了它们在凝聚态中形成强氢键的能力。这项研究提供了对甲氧基苯酚的分子间和分子内氢键合能力的见解,这对于了解它们在各种环境中的稳定性和反应性至关重要 (Varfolomeev 等人,2010)。
液晶合成
在材料科学领域,杨增甲 (2008) 报道了使用 3,4-二氟-2-甲氧基苯酚合成酯液晶化合物。这项研究突出了甲氧基苯酚在创造新型液晶材料中的应用,这些材料可能在显示技术和其他光电应用中很有用 (杨增甲,2008)。
生物质燃烧标记物
甲氧基苯酚在环境研究中也很重要,特别是作为木材燃烧的标记物。辛普森等人 (2005) 开发了一种测定颗粒物中甲氧基苯酚的方法,为评估木烟对环境大气细颗粒物的贡献提供了一个工具。这项研究对于环境监测和了解生物质燃烧对空气质量的影响至关重要 (辛普森等人,2005)。
荧光 pH 探针
Baruah 等人 (2005) 对基于 BODIPY 的羟基芳基衍生物(包括 4,4-二氟-2-甲氧基苯酚衍生物)的研究表明,这些化合物具有作为荧光 pH 探针的潜力。他们的研究表明在生物化学和细胞生物学中应用,其中精确的 pH 监测至关重要 (Baruah 等人,2005)。
陆地生物质代理
Vane 和 Abbott (1999) 将甲氧基苯酚用作陆地生物质的代理,研究了水热蚀变过程中木质素的化学变化。这种方法对于地球化学研究非常重要,有助于理解地质过程中有机物的转化 (Vane 和 Abbott,1999)。
作用机制
Target of Action
4,5-Difluoro-2-methoxyphenol is a type of organoboron compound . Organoboron compounds are widely used in Suzuki–Miyaura (SM) cross-coupling reactions, which are among the most widely-applied transition metal catalyzed carbon–carbon bond forming reactions . Therefore, the primary target of 4,5-Difluoro-2-methoxyphenol is likely to be the transition metal catalysts used in these reactions .
Mode of Action
Based on its structural similarity to other organoboron compounds, it can be inferred that it likely participates in the sm cross-coupling reactions by interacting with transition metal catalysts . The compound may undergo oxidative addition with the metal catalyst, forming a new metal-carbon bond .
Biochemical Pathways
Given its role in sm cross-coupling reactions, it can be inferred that it plays a crucial role in the synthesis of complex organic molecules . These reactions are fundamental to many biochemical pathways, particularly those involved in the synthesis of pharmaceuticals and other biologically active compounds .
Result of Action
The molecular and cellular effects of 4,5-Difluoro-2-methoxyphenol’s action are likely to be highly dependent on the specific context in which it is used. In the context of SM cross-coupling reactions, its primary effect is likely to be the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of 4,5-Difluoro-2-methoxyphenol are likely to be influenced by various environmental factors. These may include the presence of transition metal catalysts, the pH and temperature of the reaction environment, and the presence of other reactants and solvents
属性
IUPAC Name |
4,5-difluoro-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAYMGAXHSBAAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


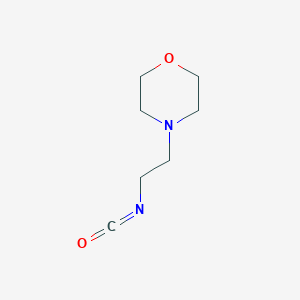

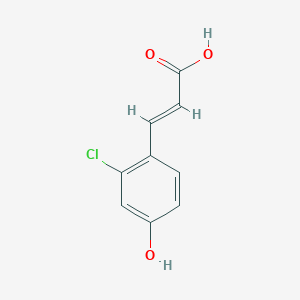

![2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B1358225.png)
![ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate](/img/structure/B1358228.png)

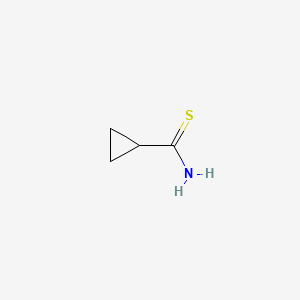
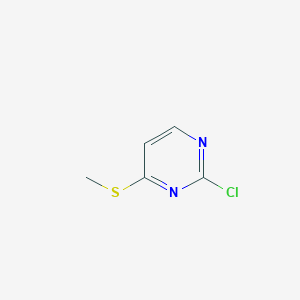
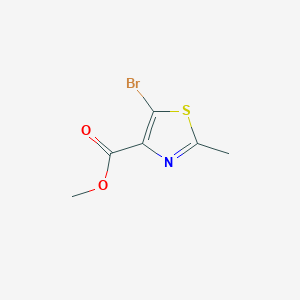


![Methyl 7-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1358251.png)